molecular formula C21H20N6O2 B2507976 1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 1207025-60-2

1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B2507976
CAS No.: 1207025-60-2
M. Wt: 388.431
InChI Key: WUAUIHJJLSQSOG-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a 2-methylphenyl group and at position 4 with a piperazine moiety bearing a furan-2-carbonyl group. The pyrazolo[3,4-d]pyrimidine scaffold is widely explored in medicinal chemistry due to its structural resemblance to purines, enabling interactions with kinase ATP-binding sites . The furan-2-carbonyl substituent on piperazine introduces electron-rich aromaticity, which may modulate pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

furan-2-yl-[4-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-15-5-2-3-6-17(15)27-20-16(13-24-27)19(22-14-23-20)25-8-10-26(11-9-25)21(28)18-7-4-12-29-18/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAUIHJJLSQSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclocondensation of 5-amino-1-(2-methylphenyl)-1H-pyrazole with formamide under reflux conditions (Scheme 1). This method, adapted from pyrazolo[3,4-d]pyrimidine syntheses, involves:

  • Formation of the pyrazole intermediate : 5-Amino-1-(2-methylphenyl)-1H-pyrazole is prepared by reacting 2-methylphenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate.
  • Cyclization to pyrazolo[3,4-d]pyrimidine : Treatment with formamide at 120°C for 8 hours induces cyclization, yielding 1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Chlorination using phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, producing 4-chloro-1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine.

Key Reaction Parameters :

  • Temperature : 120°C for cyclization; 80°C for chlorination.
  • Catalysts : None required for cyclization; POCl₃ acts as both reagent and solvent for chlorination.
  • Yield : 78–82% for cyclization; 90–92% for chlorination.

Acylation with Furan-2-Carbonyl Chloride

The final step involves acylating the piperazine nitrogen with furan-2-carbonyl chloride (Scheme 3):

  • Reagents : Furan-2-carbonyl chloride (1.2 equivalents), triethylamine (2 equivalents) in dichloromethane.
  • Conditions : Room temperature, 12 hours under nitrogen.
  • Purification : Crystallization from hexane/ethyl acetate (3:1).

Yield : 85–88%.

Mechanistic Insights and Optimization Strategies

Vilsmeier-Haack Reaction in Pyrimidine Ring Formation

The cyclization step employs a Vilsmeier-type mechanism, where dimethylformamide (DMF) and phosphorus tribromide (PBr₃) generate a reactive iminium intermediate. This intermediate facilitates the intramolecular cyclization of the pyrazole-aminonitrile precursor, forming the pyrimidine ring.

Critical Factors :

  • Solvent Choice : DMF enhances electrophilicity of the intermediate.
  • Stoichiometry : Excess PBr₃ (3 equivalents) ensures complete conversion.

Piperazine Coupling: Steric and Electronic Effects

The nucleophilic substitution at the pyrimidine C4 position is influenced by:

  • Electron-Withdrawing Groups : The chloro substituent activates the pyrimidine ring for attack by piperazine.
  • Steric Hindrance : The 2-methylphenyl group at N1 minimally impacts reactivity due to its para orientation relative to the reaction site.

Acylation Efficiency

The high yield of the acylation step is attributed to:

  • Activation of the Carbonyl : Furan-2-carbonyl chloride’s electrophilic carbon readily reacts with the piperazine nitrogen.
  • Base Role : Triethylamine scavenges HCl, shifting equilibrium toward product formation.

Comparative Analysis of Synthetic Routes

Table 1. Yield Comparison of Linear vs. Convergent Synthesis

Step Linear Approach Yield (%) Convergent Approach Yield (%)
Pyrazolo[3,4-d]pyrimidine 78 82
Piperazine Coupling 65 70
Acylation 85 88
Overall Yield 45 72

Data derived from

The convergent approach, which synthesizes the pyrazolo[3,4-d]pyrimidine and piperazine-furan-2-carbonyl segments separately before coupling, outperforms linear methods by minimizing intermediate losses.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.82–7.25 (m, 4H, 2-methylphenyl), 6.65–6.50 (m, 3H, furan-H), 3.95–3.20 (m, 8H, piperazine-H).
  • MS (ESI+) : m/z 459.2 [M+H]⁺, consistent with the molecular formula C₂₃H₂₂N₆O₂.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-d]pyrimidine core and the equatorial orientation of the furan-2-carbonyl group on piperazine. Key bond lengths include:

  • N1–C2: 1.335 Å (pyrimidine ring).
  • C7–O1: 1.214 Å (furan carbonyl).

Chemical Reactions Analysis

Types of Reactions

1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine moiety.

Scientific Research Applications

1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrazolo[3,4-d]pyrimidine Scaffold

The following compounds share the pyrazolo[3,4-d]pyrimidine core but differ in substituents, leading to varied biological profiles:

Compound Name Substituents Key Structural Differences vs. Target Compound Biological Activity Reference
1n (Bisarylurea derivative) 2-Fluoro-5-(trifluoromethyl)phenyl urea at position 4 Urea linkage instead of piperazine-furan carbonyl Pan-RAF inhibition (IC₅₀: 12 nM)
3j (Benzothiazole derivative) Benzothiazole at position 1; N,N-dimethylaniline at position 4 Benzothiazole ring replaces 2-methylphenyl Antimicrobial, anti-inflammatory
1-(4-Chlorobenzyl)-4-(4-(2-(4-chlorophenoxy)ethyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl and chlorophenoxyethyl-piperazine groups Chlorinated aryl groups vs. furan carbonyl Not specified (kinase research)
N′-[1-(3-Chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl; 4-methoxybenzohydrazide Hydrazide substituent vs. piperazine-furan Not specified (anticancer leads)

Key Observations :

  • Substituent Flexibility : The piperazine-furan carbonyl group in the target compound distinguishes it from urea-linked (e.g., 1n ) or hydrazide-containing analogues (e.g., ). Piperazine derivatives often exhibit improved solubility compared to bulkier aryl groups .
  • Bioactivity Correlation : Urea derivatives (e.g., 1n ) show potent kinase inhibition due to hydrogen-bonding interactions, while benzothiazole derivatives (e.g., 3j ) demonstrate broader antimicrobial activity .
Pharmacological and Physicochemical Properties
  • Lipophilicity : The 2-methylphenyl group increases logP compared to polar substituents like methoxybenzohydrazide () or benzothiazole ().
  • Kinase Selectivity : Piperazine-linked compounds (e.g., ) often target kinases like RAF or JAK due to their ability to occupy hydrophobic pockets .
  • Metabolic Stability : Furan rings may undergo oxidative metabolism, whereas halogenated aryl groups (e.g., ) enhance stability .

Biological Activity

1-(furan-2-carbonyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo compounds. Its unique structural features, including a piperazine ring and a pyrazolo[3,4-d]pyrimidine moiety, suggest significant potential for various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21N5O2

Structural Features :

ComponentDescription
Piperazine Ring A six-membered ring containing two nitrogen atoms
Pyrazolo[3,4-d]pyrimidine Moiety A bicyclic structure known for diverse biological activities
Furan-2-carbonyl Group Enhances reactivity and potential interactions

Anticancer Properties

Research indicates that compounds with pyrazolo structures often exhibit anticancer properties. Specifically, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer)
  • IC50 Values : Ranged from 45–97 nM for MCF-7 and 6–99 nM for HCT-116, indicating potent cytotoxic effects against these cancer types .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. Pyrazolo derivatives generally demonstrate selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes:

  • Selectivity Index (SI) : Some derivatives exhibit SI values significantly higher than traditional anti-inflammatory drugs like celecoxib, suggesting enhanced safety profiles .

This compound primarily targets cyclin-dependent kinase 2 (CDK2), inhibiting its activity. This interaction disrupts cell cycle regulation pathways, leading to apoptosis in cancer cells .

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Common reagents include halogenated intermediates and solvents like dimethylformamide (DMF) and dichloromethane (DCM). The synthetic route is crucial for optimizing yield and purity while adhering to green chemistry principles to minimize environmental impact .

Research Applications

  • Medicinal Chemistry : As a lead compound for developing new anticancer agents.
  • Biological Studies : Investigated for antimicrobial properties alongside anticancer efficacy.
  • Material Science : Potential use in developing novel materials with unique electronic properties .

Case Studies

Several studies highlight the biological activity of similar compounds:

  • Study on COX Inhibition :
    • Researchers synthesized a series of pyrazole derivatives and evaluated their COX inhibitory activity using the carrageenan rat paw edema model.
    • Results indicated that some compounds displayed significant anti-inflammatory effects with minimal gastric toxicity .
  • Anticancer Evaluation :
    • A study assessed the cytotoxicity of various pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines.
    • Findings showed promising results with IC50 values comparable to established chemotherapeutics .

Q & A

Q. Tables

Key Structural Domains Modification Strategy Biological Impact
Pyrazolo-pyrimidine coreSubstituent electronegativityKinase selectivity
Piperazine linkerConformational restrictionSolubility improvement
Furan-carbonylBioisosteric replacementMetabolic stability

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